molecular formula C29H22ClN7O11S3 B12355091 1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid

1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid

Cat. No.: B12355091
M. Wt: 776.2 g/mol
InChI Key: BKURCFKXIUGOCG-UHFFFAOYSA-N
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Description

1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes multiple functional groups such as amino, sulfonic acid, and chloro groups. It is often used in scientific research and industrial applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of sulfonic acid derivatives, while reduction reactions may result in the formation of amine derivatives.

Scientific Research Applications

1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is used in the study of enzyme mechanisms and protein interactions. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups play a crucial role in its binding to target molecules, while the chloro group may enhance its reactivity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Compared to other similar compounds, 1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid stands out due to its unique combination of functional groups. Similar compounds include those with similar core structures but different substituents, such as this compound derivatives. These compounds may have different chemical properties and applications, highlighting the uniqueness of the compound .

Properties

Molecular Formula

C29H22ClN7O11S3

Molecular Weight

776.2 g/mol

IUPAC Name

1-amino-4-[4-[[4-chloro-6-(3-sulfophenyl)imino-1,3,5-triazinan-2-ylidene]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C29H22ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,27,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H3,33,34,35,36,37)

InChI Key

BKURCFKXIUGOCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)N=C5NC(NC(=NC6=CC(=CC=C6)S(=O)(=O)O)N5)Cl)S(=O)(=O)O)S(=O)(=O)O)N

Origin of Product

United States

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